molecular formula C13H13NO3S B075030 2-Aminophenyl 4-methylbenzene-1-sulfonate CAS No. 1216-96-2

2-Aminophenyl 4-methylbenzene-1-sulfonate

Cat. No.: B075030
CAS No.: 1216-96-2
M. Wt: 263.31 g/mol
InChI Key: CUIMKKRVBCYKOP-UHFFFAOYSA-N
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Description

2-Aminophenyl 4-methylbenzene-1-sulfonate is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a 4-methylbenzene-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminophenyl 4-methylbenzene-1-sulfonate typically involves the sulfonation of 2-aminophenol followed by the introduction of the 4-methylbenzene group. One common method includes:

    Sulfonation of 2-Aminophenol: This step involves reacting 2-aminophenol with sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.

    Coupling with 4-Methylbenzenesulfonyl Chloride: The sulfonated intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the sulfonate group.

Scientific Research Applications

Chemistry

In chemistry, 2-Aminophenyl 4-methylbenzene-1-sulfonate is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its reactivity makes it a valuable building block for complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its ability to form stable conjugates with biomolecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

Industrially, this compound is used in the manufacture of specialty chemicals, including surfactants and polymers, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminophenyl 4-chlorobenzene-1-sulfonate
  • 2-Aminophenyl 4-nitrobenzene-1-sulfonate
  • 2-Aminophenyl 4-methoxybenzene-1-sulfonate

Uniqueness

Compared to similar compounds, 2-Aminophenyl 4-methylbenzene-1-sulfonate is unique due to the presence of the methyl group, which can influence its hydrophobicity and reactivity. This makes it particularly useful in applications where specific interactions with hydrophobic environments are required.

Properties

IUPAC Name

(2-aminophenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIMKKRVBCYKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30923879
Record name 2-Aminophenyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216-96-2
Record name Phenol, 2-amino-, 4-methylbenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminophenyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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